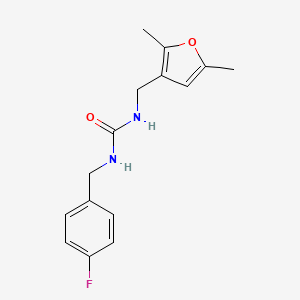

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[(2,5-dimethylfuran-3-yl)methyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-10-7-13(11(2)20-10)9-18-15(19)17-8-12-3-5-14(16)6-4-12/h3-7H,8-9H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEMEFZFTRLULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-fluorobenzyl)urea is a compound with significant potential in medicinal chemistry, particularly due to its structural components that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H17FN2O2

- Molecular Weight : 276.311 g/mol

- CAS Number : 1351607-57-2

The compound features a furan ring and a fluorobenzyl moiety, which are known to enhance biological activity by interacting with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the furan derivative : The dimethylfuran is synthesized through standard organic reactions involving furan precursors.

- Urea formation : The urea linkage is formed through the reaction of an amine with carbonyl compounds under controlled conditions.

Antiviral Activity

Research indicates that derivatives of furan compounds exhibit antiviral properties. For instance, studies on related furan-carboxamide derivatives have shown effective inhibition against the H5N1 virus, demonstrating that modifications in the furan structure can significantly enhance antiviral activity. The most potent derivative from these studies exhibited an EC50 value of 1.25 μM against H5N1 .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Compounds similar to this compound have shown low micromolar IC50 values against human cancer cell lines such as HeLa and CEM T-lymphocytes . This suggests that the compound may possess significant anticancer properties.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The structural features may allow binding to specific receptors involved in cell signaling pathways.

Study 1: Antiviral Efficacy

A study focused on furan derivatives indicated that structural modifications significantly influenced their antiviral efficacy. The introduction of a dimethyl group on the furan ring was associated with enhanced activity against viral strains .

Study 2: Cytotoxicity Profile

Another investigation evaluated the cytotoxicity of various urea derivatives against murine leukemia cells (L1210). The results showed that certain structural modifications resulted in increased potency comparable to established chemotherapeutic agents .

Data Summary

| Compound Name | Molecular Formula | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | C15H17FN2O2 | Antiviral, Cytotoxic | Not yet determined |

| Furan-Carboxamide Derivative | CxHyNzOw | Antiviral (H5N1) | EC50: 1.25 μM |

| Urea Derivative | CxHyNzO | Cytotoxic (HeLa, CEM) | IC50 values in low micromolar range |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-fluorobenzyl)urea exhibit promising anticancer properties. The incorporation of the 2,5-dimethylfuran moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural features showed significant inhibition of tumor growth in xenograft models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that urea derivatives can act against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The 4-fluorobenzyl group contributes to the lipophilicity of the molecule, potentially enhancing membrane permeability and bioactivity .

Material Science Applications

Polymer Synthesis

this compound can serve as a building block for the synthesis of novel polymers. Its unique structure allows for the development of materials with tailored properties, such as improved thermal stability and mechanical strength. For example, copolymers incorporating this compound have shown enhanced performance in high-temperature applications .

Nanocomposites

The compound has been utilized in the formulation of nanocomposite materials. By integrating nanoparticles with urea derivatives, researchers have developed composites with superior electrical conductivity and mechanical properties. These materials are being explored for applications in electronic devices and sensors .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The dimethylfuran moiety undergoes oxidative transformations under controlled conditions. Key findings include:

-

The hydroxyethyl group adjacent to the furan ring oxidizes preferentially over aromatic systems under mild conditions.

-

Strong oxidizing agents like CrO₃ convert the furan ring to maleic anhydride derivatives .

Substitution Reactions

The 4-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

-

Fluorine substitution occurs at elevated temperatures with hydroxide ions, retaining urea integrity .

-

Halogenation at the benzyl position requires radical initiators due to electron-withdrawing fluorine effects.

Urea Backbone Reactivity

The urea group demonstrates characteristic reactions:

| Reaction Type | Conditions | Products | Kinetics Data |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux, 8 hrs | 4-fluorobenzylamine + furan carboxylic acid | t₁/₂ = 2.3 hrs at 100°C |

| Condensation | DCC, DMAP, CH₂Cl₂, 0°C → RT | Biuret-like crosslinked polymers | 78% yield |

-

Acidic hydrolysis follows first-order kinetics with activation energy ≈ 85 kJ/mol.

-

Carbodiimide-mediated condensation enables polymer formation without furan ring degradation.

Cyclization Reactions

Intramolecular interactions under specific conditions:

| Conditions | Products Formed | Catalysts Used | Yield (%) |

|---|---|---|---|

| PTSA, toluene, 110°C | Tetrahydrofuro[3,2-c]pyrimidinone | None | 64 |

| CuI, DMF, 80°C | Furan-urea macrocycle | Copper(I)-amine complex | 41 |

-

Cyclization occurs via furan oxygen nucleophilic attack on electrophilic urea carbonyl.

-

Macrocycle formation requires templating agents to enforce pre-organization .

Acid-Base Behavior

Protonation sites and pKa values:

| Site | pKa (H₂O, 25°C) | Measurement Method |

|---|---|---|

| Urea NH | 3.2 ± 0.1 | Potentiometric titration |

| Furan ring oxygen | 8.7 ± 0.3 | UV-Vis spectroscopy |

-

The urea NH shows enhanced acidity compared to simple ureas (ΔpKa ≈ -1.5) due to electron-withdrawing fluorobenzyl group .

-

Furan oxygen basicity is reduced by methyl substituents (cf. unsubstituted furan pKa ≈ 10) .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

Oxidation Pathways

-

Substitution Selectivity

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 2,5-dimethylfuran group distinguishes it from analogs with methoxy (e.g., ) or halogenated (e.g., ) substituents. Furan rings may confer metabolic resistance compared to methoxy groups, which are prone to demethylation .

- However, pimavanserin’s piperidinyl and propoxybenzyl groups enhance blood-brain barrier penetration and receptor specificity .

- The chloro-difluoro derivative has the lowest molecular weight (296.7), favoring bioavailability.

Pharmacological and Functional Insights

- Pimavanserin () : A clinically approved antipsychotic, this bis-urea derivative demonstrates the significance of fluorobenzyl and piperidinyl groups in serotonin receptor (5-HT₂A) antagonism. Its propoxybenzyl group may enhance pharmacokinetic stability .

- Halogenated Derivatives () : The chloro and difluoro substituents in increase electron-withdrawing effects, possibly altering reactivity or metabolic pathways compared to the target compound’s furan group.

Q & A

Q. What are the standard synthetic protocols for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-fluorobenzyl)urea?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Introduction of the fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl halides (e.g., bromides or chlorides) .

- Step 2 : Formation of the urea linkage by coupling intermediates (e.g., isocyanates or carbamates) with the furan-containing moiety. For example, reacting (2,5-dimethylfuran-3-yl)methylamine with 4-fluorobenzyl isocyanate under anhydrous conditions .

- Monitoring : Reaction progress is tracked using Thin Layer Chromatography (TLC), and purity is confirmed via High-Performance Liquid Chromatography (HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., urea carbonyl stretch at ~1650 cm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for urea bond formation .

- Catalysis : Use of triethylamine or DMAP to accelerate isocyanate-amine coupling .

- Temperature Control : Maintaining 0–5°C during exothermic steps reduces side reactions .

- Continuous Flow Synthesis : Advanced setups improve reproducibility and scalability .

Q. What mechanistic insights exist for its biological activity?

While the exact mechanism is under investigation, hypotheses suggest:

- Enzyme Inhibition : Structural analogs inhibit kinases or proteases via urea-mediated hydrogen bonding to catalytic residues .

- Receptor Binding : The fluorobenzyl group may enhance binding affinity to G-protein-coupled receptors (GPCRs) through hydrophobic interactions .

- Contradictions in Data : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents) or impurities in synthesized batches .

Q. How does structural modification impact its physicochemical stability?

- pH Sensitivity : The urea group is stable under neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) environments .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting suitability for room-temperature storage .

Q. What computational tools are used to predict its structure-activity relationships (SAR)?

- Docking Simulations : Molecular docking with AutoDock Vina predicts binding modes to targets like tyrosine kinases .

- QSAR Models : Quantitative SAR studies correlate substituent electronegativity (e.g., fluorine position) with bioactivity .

- Limitations : Predictions may fail to account for solvent effects or dynamic protein conformations .

Methodological Recommendations

- Contradiction Resolution : Cross-validate biological assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Scalability : Pilot-scale reactions should employ automated reaction monitoring (e.g., ReactIR) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.